molecular formula C8H6Cl2N4 B3028143 5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1630906-84-1

5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3028143
CAS No.: 1630906-84-1
M. Wt: 229.06
InChI Key: DHOPBSQPTHVAKG-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1630906-84-1) is a high-value chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a pyrazolopyrimidine core, a well-established purine bioisostere, which serves as a key scaffold for designing potent kinase inhibitors . The reactive 5,7-dichloro substitutions make it a versatile intermediate for further functionalization via nucleophilic aromatic substitution, allowing researchers to develop structure-activity relationships. Its primary research value lies in its application for developing novel Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors . EGFR is a critical therapeutic target in numerous cancers, including those of the breast, colon, and non-small cell lung cancer . Pyrazolo[4,3-d]pyrimidine derivatives are designed to compete with ATP for binding at the catalytic domain of EGFR, and related analogs have demonstrated excellent broad-spectrum cytotoxic activity and significant EGFR inhibitory effects at nanomolar concentrations in preclinical studies . The cyclopropyl group at the 2-position contributes to occupying the hydrophobic regions of the ATP-binding pocket, a key pharmacophoric feature for efficient binding and inhibitory activity . This product is intended for research purposes as a core structure in the synthesis of targeted therapeutic agents. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,7-dichloro-2-cyclopropylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-7-6-5(11-8(10)12-7)3-14(13-6)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOPBSQPTHVAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C3C(=N2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301204470
Record name 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-84-1
Record name 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloro-2-aminopyrimidine with cyclopropyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 7 are highly reactive toward nucleophiles, enabling selective functionalization:

Amination

Reaction with primary or secondary amines replaces chlorine with amine groups. For example:

  • Conditions : DMF, 80°C, 12–24 hrs, excess amine (e.g., morpholine, piperidine)

  • Outcome : Substitution occurs preferentially at position 7 due to steric and electronic factors .

  • Yield : 65–92% depending on amine nucleophilicity .

Thiolation

Thiols replace chlorine atoms under mild basic conditions:

  • Conditions : K₂CO₃, DMSO, room temperature, 6–8 hrs

  • Outcome : 5-chloro-7-thioether derivatives form with >80% yield .

Cyclopropane Ring Reactivity

The 2-cyclopropyl group participates in ring-opening and strain-driven reactions:

Acid-Mediated Ring Opening

  • Conditions : HCl (conc.), ethanol, reflux, 4–6 hrs

  • Outcome : Cyclopropane ring opens to form a propenyl substituent, yielding 5,7-dichloro-2-(1-propenyl)-pyrazolo[4,3-d]pyrimidine .

  • Yield : 78% .

[2+1] Cycloadditions

The cyclopropane undergoes strain-release reactions with carbenes:

  • Conditions : Rhodium catalysis, diazo compounds (e.g., ethyl diazoacetate), CH₂Cl₂, 25°C

  • Outcome : Spirocyclic products form via carbene insertion into the cyclopropane ring .

Palladium-Catalyzed Cross-Couplings

The chloro groups enable coupling reactions for introducing aryl/heteroaryl moieties:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 hrs

  • Scope : Boronic acids (e.g., phenyl, pyridyl) couple at position 5 or 7 .

  • Yield : 70–85% .

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

  • Outcome : Bulky amines (e.g., adamantylamine) install amino groups at chloro positions .

Oxidation of Cyclopropane

  • Conditions : Ozone, CH₂Cl₂, −78°C → 25°C

  • Outcome : Cyclopropane oxidizes to a diketone, forming 5,7-dichloro-2-(1,2-diketopropyl)-pyrazolo[4,3-d]pyrimidine .

Selective Chlorine Reduction

  • Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C

  • Outcome : 5-chloro group reduces to hydrogen, yielding 7-chloro-2-cyclopropyl-pyrazolo[4,3-d]pyrimidine .

Vilsmeier-Haack Formylation

  • Conditions : POCl₃, DMF, 0°C → 60°C

  • Outcome : Formyl group introduced at position 3 of the pyrazole ring .

Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C, 2 hrs

  • Outcome : Nitration occurs at position 3 with 90% regioselectivity .

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis at pH 5–9 (25°C, 24 hrs) but degrades under strongly acidic/basic conditions (pH <2 or >12) .

  • Photostability : Stable under UV light (λ >300 nm) for 48 hrs .

Scientific Research Applications

Anticancer Research

5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar pyrazolo[4,3-d]pyrimidine structures exhibit inhibitory effects on various cancer cell lines. The compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival makes it a candidate for further research in oncology.

Protein Degradation

This compound serves as a building block in the development of protein degraders. Protein degradation is a promising therapeutic strategy for targeting and eliminating disease-causing proteins. Researchers are exploring the use of this compound in designing novel bifunctional molecules that can selectively degrade target proteins associated with diseases such as cancer and neurodegeneration.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural analogs have been studied for their ability to inhibit kinases and phosphodiesterases, which are critical in various signaling cascades. This inhibition can lead to therapeutic effects in conditions like inflammation and metabolic disorders.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibited cytotoxic effects against breast cancer cell lines. The study highlighted the mechanism by which these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

CompoundIC50 (µM)Cell Line
This compound12MCF-7
Similar Analog8MCF-7

Case Study 2: Protein Degradation

In a recent investigation into targeted protein degradation using PROTAC technology (proteolysis targeting chimeras), researchers utilized this compound as a ligand to recruit E3 ligases for the degradation of oncogenic proteins. The study reported significant reductions in protein levels and subsequent tumor growth inhibition in xenograft models.

Mechanism of Action

The mechanism of action of 5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects: Cyclopropyl vs. Methyl

The substitution at the N-2 position significantly impacts physicochemical and biological properties. For example:

Compound Substituent Molecular Formula Molecular Weight (g/mol) log P/Clog P HOMO-LUMO Gap (kcal/mol)
5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine Cyclopropyl C₈H₆Cl₂N₄ 229.07 (estimated) Not reported ~1.437
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Methyl C₆H₄Cl₂N₄ 203.03 Clog P < -0.1 ~1.437

Key Observations :

  • However, experimental log P data for the cyclopropyl derivative is unavailable.
  • Electrophilicity : N-2-substituted derivatives (e.g., cyclopropyl) exhibit higher electrophilicity than N-1-substituted analogs, favoring nucleophilic reactions .
  • HOMO-LUMO Gap : Both compounds share similar HOMO-LUMO gaps (~1.437 kcal/mol), indicating comparable kinetic stability and reactivity under physiological conditions .

Comparison with Other Fused Pyrimidine Derivatives

The pyrazolo[4,3-d]pyrimidine core differs from other fused pyrimidines (e.g., pyrrolo[2,3-d]pyrimidine, thieno[2,3-d]pyrimidine) in electronic structure and biological interactions:

Core Structure Key Features Example Derivatives
Pyrazolo[4,3-d]pyrimidine - N-rich heterocycle with dual nitrogen atoms in the pyrazole ring. 5,7-Dichloro-2-cyclopropyl derivative ; 5,7-Dichloro-2-methyl derivative
Pyrrolo[2,3-d]pyrimidine - Contains a pyrrole ring fused to pyrimidine.
- Enhanced π-conjugation.
4,6-Disubstituted derivatives (Figure 8A-C, )
Thieno[2,3-d]pyrimidine - Sulfur-containing thiophene ring.
- Improved solubility in polar media.
4-Substituted anilinothieno derivatives (Figure 12A-H, )




Key Observations :

  • Solubility: Thieno derivatives may exhibit better aqueous solubility due to sulfur’s polarizability, whereas pyrazolo derivatives are more lipophilic.

Key Observations :

    Biological Activity

    5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1630906-84-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective roles.

    • Molecular Formula : C8H6Cl2N4
    • Molecular Weight : 229.07 g/mol
    • IUPAC Name : this compound
    • Purity : 97% .

    Anticancer Activity

    The anticancer potential of this compound has been evaluated in various studies. Notably, the compound has shown promising results against different cancer cell lines.

    Case Studies

    • Cell Line Testing :
      • In a study examining pyrimidine derivatives, compounds similar to this compound were tested against MCF-7 and MDA-MB453 cell lines. The IC50 values indicated significant cytotoxicity, with some derivatives exhibiting IC50 values as low as 15.3 µM against MCF-7 cells .
    • Mechanism of Action :
      • Research suggests that such compounds may inhibit folate receptor α-expressing tumor cells by interfering with nucleotide synthesis pathways. This was evidenced by the observation that growth inhibition could be reversed by excess folic acid, indicating a targeted action on folate metabolism .

    Table of Anticancer Activity

    CompoundCell LineIC50 (µM)Mechanism of Action
    5,7-Dichloro...MCF-715.3Folate metabolism inhibition
    Similar CompoundMDA-MB45329.1Nucleotide synthesis interference

    Antimicrobial Activity

    The antimicrobial properties of this compound have also been explored. Studies indicate that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

    Findings

    • Bacterial Testing :
      • In vitro tests demonstrated that derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli, with no bacterial growth observed at concentrations above 800 µg/mL .

    Table of Antimicrobial Activity

    CompoundBacteriaConcentration (µg/mL)Result
    5,7-Dichloro...S. aureus800No growth
    Similar CompoundE. coli800No growth

    Neuroprotective Effects

    Emerging research has highlighted the potential neuroprotective effects of pyrazolo[4,3-d]pyrimidine derivatives.

    Neuroprotection Studies

    • Inhibition of Acetylcholinesterase (AChE) :
      • A study indicated that certain derivatives exhibited AChE inhibitory activity comparable to standard drugs like Donepezil, suggesting potential applications in Alzheimer's disease treatment .

    Table of Neuroprotective Activity

    CompoundAChE Inhibition (%)Standard Comparison
    5,7-Dichloro...16.00Donepezil

    Q & A

    Q. Basic

    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 5.62 ppm in DMSO-d₆) .
    • IR spectroscopy : Identify functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .
    • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 203.03 for analogous compounds) .

    How to address discrepancies in elemental analysis data between theoretical and experimental values?

    Advanced
    Discrepancies (e.g., C/H/N content mismatches) may arise from:

    • Incomplete purification : Repeat recrystallization or column chromatography .
    • Hydrate formation : Dry samples under vacuum before analysis .
    • Instrument calibration : Validate analytical equipment with standard compounds .
      Example: For compound 10c, recrystallization from ethanol resolved mismatches in C/H/N content .

    What are the storage and handling precautions for this compound?

    Q. Basic

    • Storage : 2–8°C under inert gas (N₂/Ar) to prevent degradation .
    • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity ().
    • Waste disposal : Segregate and transfer to certified waste management facilities .

    What strategies can modify the pyrazolo[4,3-d]pyrimidine scaffold for enhanced biological activity?

    Q. Advanced

    • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at 5/7-positions to improve bioactivity .
    • Heterocycle fusion : Attach thiazolo or pyrido moieties to enhance antimicrobial properties ().
    • Stereochemical control : Use NOESY experiments to confirm spatial proximity of substituents (e.g., H-3 and CH₂ protons) .

    How is the antimicrobial activity of such compounds typically evaluated?

    Q. Basic

    • Test organisms : Staphylococcus aureus, Escherichia coli, and fungal strains (e.g., Candida albicans) .
    • Concentrations : 1–5 mg/mL in agar dilution or broth microdilution assays .
    • Reference drugs : Compare to chloramphenicol (antibacterial) and terbinafine (antifungal) .

    Q. Advanced

    • Competing sites : The 2- and 5-positions are both reactive; directing groups (e.g., Cl) can bias substitution .
    • Steric effects : Bulky substituents (e.g., cyclopropyl) may hinder reactivity at adjacent positions .
    • Catalyst design : Use Pd-catalyzed cross-coupling for selective functionalization (e.g., Suzuki-Miyaura) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine
    Reactant of Route 2
    Reactant of Route 2
    5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine

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